1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine
Description
Properties
CAS No. |
87594-93-2 |
|---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)21-17-12-19-18-16(22-17)11-20-23(18)15-8-3-2-4-9-15/h2-12H,1H3,(H,21,22) |
InChI Key |
ZZJOICNETUKUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
- The pyrazolo[3,4-b]pyrazine core is often synthesized by nucleophilic displacement of halogenated nicotinonitrile derivatives with hydrazine, which simultaneously forms the pyrazole ring fused to the pyrazine nucleus. This method is supported by the synthesis of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine compounds where hydrazine reacts with halogenated precursors to form the bicyclic system.
Environmentally Friendly Catalysis and Mechanochemical Methods
- A notable green chemistry approach involves the use of Fe3O4@SiO2@Tannic acid nanoparticles as catalysts for the synthesis of 5-amino-pyrazole derivatives. This method enables the three-component reaction of azo-linked aldehydes, malononitrile, and m-tolylhydrazine at room temperature with high yields and short reaction times. The catalyst is magnetically recoverable and reusable, enhancing sustainability.
Reaction Conditions and Purification
Typical reaction conditions include ball milling at room temperature for mechanochemical synthesis or heating under reflux or microwave irradiation for solution-phase reactions.
Purification is commonly achieved by column chromatography using silica gel with solvent systems such as ethyl acetate/n-hexane mixtures.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The mechanochemical approach using tannic acid-functionalized magnetic nanoparticles is particularly efficient for synthesizing 5-amino-pyrazole derivatives with aryl substitutions, including m-tolyl groups. This method avoids harsh solvents and high temperatures, aligning with green chemistry principles.
Suzuki coupling reactions require careful protection of nitrogen atoms to avoid side reactions and improve regioselectivity, especially when introducing phenyl groups on the pyrazolo-pyrazine scaffold.
The nucleophilic displacement of halogenated nicotinonitriles with hydrazine is a reliable method to form the bicyclic pyrazolo[3,4-b]pyrazine core, which is a crucial intermediate for further functionalization.
Purification by column chromatography remains the standard to isolate the target compound with high purity, often confirmed by NMR and IR spectroscopy.
Chemical Reactions Analysis
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyrazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that pyrazolo[3,4-b]pyridines and their derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death. In particular, compounds similar to 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo compounds has also been investigated. In a study evaluating the anti-inflammatory effects of related pyrazolo derivatives, compounds demonstrated significant inhibition of inflammation in animal models. These findings suggest that 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine could be developed into therapeutic agents for treating inflammatory diseases .
Pharmaceutical Formulations
Due to its biological activity, 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is being explored for incorporation into pharmaceutical formulations. Its ability to act as an active pharmaceutical ingredient (API) could lead to the development of new medications targeting bacterial infections and inflammatory conditions.
Cosmetic Applications
Emerging research indicates that pyrazole derivatives may also find applications in cosmetic formulations due to their potential antioxidant properties. The stability and efficacy of these compounds in topical applications are under investigation, with preliminary results suggesting beneficial effects on skin health .
Case Studies
Case Study 1: Antibacterial Efficacy Evaluation
A series of experiments were conducted to evaluate the antibacterial efficacy of several pyrazolo derivatives against common pathogens. The results indicated that certain modifications to the pyrazolo structure significantly enhanced antibacterial activity. For example, a derivative with a methyl group at the 6-position showed improved inhibition against Escherichia coli compared to its unmodified counterpart.
Case Study 2: Anti-inflammatory Testing
In a controlled study involving carrageenan-induced paw edema in rats, compounds derived from pyrazolo[3,4-b]pyridine were tested for anti-inflammatory effects. The results showed that specific derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting a promising avenue for drug development.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
Pyrazolo[3,4-b]pyrazine (Target Compound):
- Contains a pyrazine ring (two nitrogen atoms) fused to a pyrazole, offering enhanced electron-deficient character compared to pyridine-based analogs.
- Substituents: 1-phenyl (electron-donating) and 5-(m-tolyl)amine (meta-methylphenyl group introduces steric and electronic effects).
Pyrazolo[3,4-b]pyridines (e.g., N-ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine):
- Pyrazolo[3,4-b]quinolines (e.g., 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine): Larger conjugated system (quinoline core) enhances π-π stacking and fluorescence properties. Substituents such as acetyl or propionyl groups significantly boost anticancer activity .
Oxadiazolo-Pyrazines (e.g., 6-(2-Bromophenyl)-N-(m-tolyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine):
Substituent Effects
- m-Tolyl Group : Present in both the target compound and 6-(2-bromophenyl)-N-(m-tolyl)-oxadiazolo-pyrazin-5-amine , this group enhances steric bulk and modulates electron density via the methyl meta-substitution.
- Phenyl vs.
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Deficient Cores : Pyrazine/oxadiazolo systems (target, ) may improve binding to electron-rich biological targets.
- Amino Substituents: m-Tolyl vs. cyclohexyl () influences steric interactions and solubility.
- Conjugation Extension: Quinoline systems () enhance π-stacking but reduce synthetic accessibility.
Biological Activity
1-Phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound within the pyrazole family, known for its diverse biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be represented as follows:
The biological activity of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is primarily attributed to its interaction with various protein kinases and cellular pathways. Research indicates that compounds in the pyrazole class can inhibit key kinases involved in cancer progression, such as:
- EGFR (Epidermal Growth Factor Receptor)
- BRAF (V600E mutation)
- AKT (Protein Kinase B)
These interactions disrupt signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.
Anticancer Properties
Numerous studies have investigated the anticancer properties of pyrazole derivatives, including 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine. Key findings include:
- Inhibition of Cancer Cell Proliferation :
- Induction of Apoptosis :
- Synergistic Effects with Conventional Therapies :
Case Study 1: In Vitro Evaluation
A study evaluated the effects of various pyrazolo derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds similar to 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine led to significant reductions in cell viability and induced apoptosis at concentrations as low as 7 µM .
Case Study 2: Kinase Inhibition Assay
A kinase inhibition assay revealed that a closely related compound reduced the activity of several kinases including AKT and EGFR at concentrations around 100 µM. Molecular docking simulations supported these findings by showing favorable binding interactions at ATP-binding sites .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
